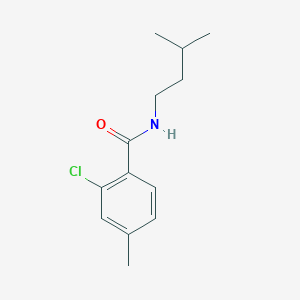
2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the nicotinamide adenine dinucleotide (NAD) family of molecules and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile involves its ability to increase the levels of this compound in cells. This compound is a coenzyme that is involved in many cellular processes, including energy metabolism, DNA repair, and gene expression. By increasing this compound levels, the compound can activate SIRT1, which in turn can regulate a range of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to activating SIRT1, the compound has been shown to improve mitochondrial function, reduce inflammation, and increase insulin sensitivity. These effects have been linked to a range of health benefits, including improved metabolism, increased lifespan, and reduced risk of age-related diseases.
実験室実験の利点と制限
One advantage of using 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in lab experiments is its ability to activate SIRT1, which can regulate a range of cellular processes. However, one limitation is that the compound can be expensive and difficult to synthesize, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile. One area of research could focus on developing more efficient synthesis methods for the compound to make it more accessible for research. Additionally, further studies could explore the compound's potential therapeutic applications in treating age-related diseases such as Alzheimer's and Parkinson's. Finally, research could also investigate the compound's potential as a supplement for improving overall health and longevity.
合成法
The synthesis of 2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile involves several steps. One common method involves the reaction of 2-aminonicotinonitrile with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide to form the final compound.
科学的研究の応用
2-amino-6-(1-ethyl-1H-indol-3-yl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to activate the this compound-dependent protein deacetylase SIRT1, which has been linked to a range of health benefits including improved metabolism, increased lifespan, and reduced risk of age-related diseases.
特性
IUPAC Name |
2-amino-6-(1-ethylindol-3-yl)-4-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c1-3-26-12-17(14-6-4-5-7-19(14)26)18-8-15(13-10-23-25(2)11-13)16(9-21)20(22)24-18/h4-8,10-12H,3H2,1-2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSMPCNLSFKOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3=NC(=C(C(=C3)C4=CN(N=C4)C)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-oxo-5-{[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5418797.png)
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-ol](/img/structure/B5418813.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5418817.png)
![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)

![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5418849.png)


![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418864.png)
![1-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5418868.png)
![N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)
![N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5418895.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)